molecular formula C5H6BrN3 B13011354 6-Bromo-N-methylpyridazin-4-amine

6-Bromo-N-methylpyridazin-4-amine

Cat. No.: B13011354
M. Wt: 188.03 g/mol
InChI Key: PHDBQIOZHPBGHR-UHFFFAOYSA-N
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Description

6-Bromo-N-methylpyridazin-4-amine is a chemical compound with the molecular formula C5H6BrN3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-methylpyridazin-4-amine typically involves the bromination of pyridazine derivatives followed by N-methylation. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce by-product formation .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-methylpyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyridazines and pyridazinones, which can have significant biological activities .

Mechanism of Action

The mechanism of action of 6-Bromo-N-methylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrogen atoms in the pyridazine ring play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and the target molecule.

Comparison with Similar Compounds

  • 6-Bromo-N-methylpyridazin-3-amine
  • 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines
  • 5-Bromo-2-methylpyridin-3-amine

Comparison: 6-Bromo-N-methylpyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biological Activity

6-Bromo-N-methylpyridazin-4-amine (CAS Number: 73895-98-4) is a heterocyclic compound characterized by a pyridazine ring substituted with a bromine atom at the sixth position and a methyl group attached to the nitrogen atom. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

This compound can be synthesized through various chemical methods, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. The compound's reactivity is influenced by the presence of the bromine atom and the methyl group, which can affect its interaction with biological targets.

Interaction Studies

Research indicates that compounds structurally similar to this compound have shown promise in various biological assays:

Compound NameCAS NumberSimilarity Score
2-Bromo-6-methylpyridin-4-amine79055-59-70.84
2-Bromo-4-(bromomethyl)pyridine83004-14-20.84
5-Bromo-N-methylpyridin-2-amines19842-08-10.81

These compounds exhibit similar functional groups but vary in their specific applications and biological activities, indicating that structural modifications can significantly impact their efficacy and mechanism of action.

Cytotoxicity and Antitumor Activity

A study investigating the cytotoxic properties of pyridine derivatives found that certain derivatives exhibited significant cytotoxicity against cancer cell lines. While specific data on this compound is not extensively documented, related compounds showed promising results in inhibiting tumor cell growth, suggesting that this compound may have similar potential .

Neuroprotective Effects

Research into neuronal nitric oxide synthase inhibitors has highlighted the importance of structural modifications in enhancing potency and selectivity. Although not directly tested, the structural characteristics of this compound suggest it could also be explored for neuroprotective applications due to its potential ability to cross the blood-brain barrier .

Properties

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

IUPAC Name

6-bromo-N-methylpyridazin-4-amine

InChI

InChI=1S/C5H6BrN3/c1-7-4-2-5(6)9-8-3-4/h2-3H,1H3,(H,7,9)

InChI Key

PHDBQIOZHPBGHR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NN=C1)Br

Origin of Product

United States

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